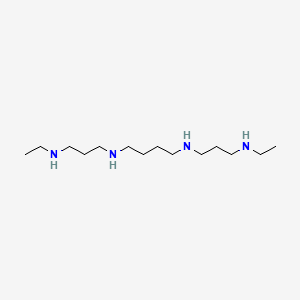

N(1), N(12)-diethylspermine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ビス(エチル)スペルミンは、N1,N12-ビス(エチル)スペルミンとしても知られており、合成ポリアミンアナログです。ポリアミンは、2つ以上の第一アミノ基を持つ有機化合物です。これらは細胞の成長と分化に不可欠です。

準備方法

合成経路と反応条件

ビス(エチル)スペルミンの合成は、通常、スペルミンのアルキル化を伴います。一般的な方法の1つは、スペルミンとヨウ化エチルを、水素化ナトリウムなどの塩基の存在下で反応させることです。この反応は、ヨウ化エチルの加水分解を防ぐために、無水条件下で行われます .

工業的生産方法

ビス(エチル)スペルミンの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、反応条件を慎重に制御して、製品の高収率と純度を確保することが含まれます。連続フロー反応器と自動化システムの使用は、一貫性を維持しながら生産規模を拡大するのに役立ちます .

化学反応の分析

反応の種類

ビス(エチル)スペルミンは、次のようなさまざまな化学反応を起こします。

酸化: 対応するアルデヒドまたはカルボン酸を形成するために酸化することができます。

還元: 還元反応により、元のアミンに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から形成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化によりエチル化アルデヒドまたは酸が得られる一方、置換によりさまざまなエチル化誘導体が生成される可能性があります .

科学研究への応用

ビス(エチル)スペルミンは、科学研究において幅広い用途があります。

化学: 他のポリアミン誘導体の合成における試薬として使用されます。

生物学: ポリアミン代謝とその細胞機能への影響を研究する上で役割を果たします。

科学的研究の応用

BIS(ETHYL)SPERMINE has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other polyamine derivatives.

Biology: It plays a role in studying polyamine metabolism and its effects on cellular functions.

Industry: It is used in the development of new materials and as a stabilizer in various formulations.

作用機序

ビス(エチル)スペルミンは、主にポリアミン代謝を阻害することで効果を発揮します。これは、ポリアミン生合成に関与する酵素を阻害し、細胞内ポリアミンレベルの枯渇につながります。ポリアミン恒常性のこの乱れは、癌細胞のアポトーシスを誘導します。さらに、これはフリーラジカルスカベンジャーとして作用し、DNAを酸化損傷から保護します .

類似化合物との比較

類似化合物

スペルミジン: 類似の生物学的機能を持つ天然のポリアミンです。

スペルミン: 細胞の成長と分化に関与する別の天然ポリアミンです。

N1,N11-ビス(エチル)ノルスペルミン: 同様の抗癌特性を持つ合成アナログ.

独自性

ビス(エチル)スペルミンは、スペルミジン/スペルミンN1-アセチルトランスフェラーゼ酵素を誘導する能力が向上しているため、ユニークです。これは、ポリアミンプールの枯渇と癌細胞における細胞毒性の増加につながります。これは、天然の対応物と比較して、より強力な抗癌剤になります .

生物活性

N(1), N(12)-diethylspermine (BESpm) is a polyamine analogue that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of BESpm, exploring its mechanisms of action, effects on cell growth, and implications for cancer treatment.

Overview of this compound

This compound is a synthetic analogue of spermine, characterized by the addition of ethyl groups at the nitrogen positions 1 and 12. Its structural modifications enhance its biological properties compared to natural polyamines. The compound has been studied for its antineoplastic effects, particularly against various cancer cell lines.

BESpm exerts its biological effects primarily through the modulation of polyamine metabolism. It acts as an inhibitor of polyamine synthase, leading to altered levels of endogenous polyamines in cells. This inhibition results in:

- Induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) : In cisplatin-sensitive ovarian cancer cells, BESpm significantly induces SSAT, a key enzyme that regulates polyamine catabolism. This induction correlates with growth inhibition and increased SSAT mRNA levels, indicating a transcriptional response to BESpm treatment .

- Cell Growth Inhibition : Studies have shown that BESpm can reduce cell viability in various cancer cell lines, including L1210 leukemia cells, with an IC50 value of approximately 0.2 µM . This potent growth inhibition underscores its potential as an antitumor agent.

In Vitro Studies

- Ovarian Cancer Cells : A study demonstrated that BESpm inhibited the growth of cisplatin-sensitive 2008 human ovarian cancer cells while having a diminished effect on cisplatin-resistant C13* cells. The differential response was attributed to variations in SSAT induction and mRNA accumulation between the cell lines .

- Leukemia Models : In L1210 leukemia cells, BESpm exhibited significant cytotoxicity, suggesting its effectiveness in hematological malignancies. The compound's ability to induce apoptosis was linked to its impact on polyamine metabolism .

In Vivo Studies

Research involving animal models has indicated that BESpm can effectively inhibit tumor growth. For instance:

- Tumor Xenografts : Administration of BESpm in xenograft models resulted in substantial tumor size reduction compared to control groups. The mechanism was primarily through enhanced apoptosis and reduced proliferation rates in tumor tissues .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Cell Line/Model | IC50 (µM) | Key Findings |

|---|---|---|---|

| In Vitro | L1210 Cells | 0.2 | Potent antitumor activity; induces apoptosis |

| In Vitro | 2008 Ovarian Cancer Cells | Varies | Induces SSAT; differential response in resistant cells |

| In Vivo | Tumor Xenografts | N/A | Significant tumor growth inhibition observed |

特性

CAS番号 |

61345-84-4 |

|---|---|

分子式 |

C14H34N4 |

分子量 |

258.45 g/mol |

IUPAC名 |

N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine |

InChI |

InChI=1S/C14H34N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h15-18H,3-14H2,1-2H3 |

InChIキー |

PGMIWVSHZMWSSI-UHFFFAOYSA-N |

SMILES |

CCNCCCNCCCCNCCCNCC |

正規SMILES |

CCNCCCNCCCCNCCCNCC |

同義語 |

1,12-BESm Be-3-4-3 N(1), N(12)-diethylspermine N(1),N(12)-bis(ethyl)spermine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。